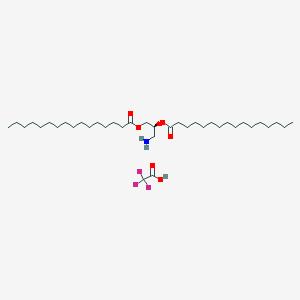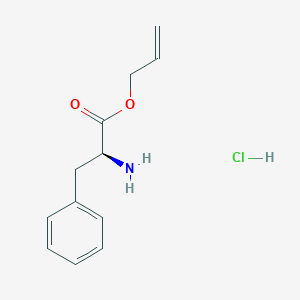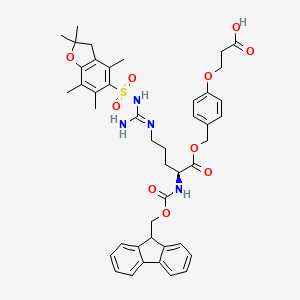
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH” is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .
Synthesis Analysis
The synthesis of “this compound” involves the incorporation of Fmoc-Arg(Pbf)-OH, one of the most problematic amino acids, into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides . A new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .Molecular Structure Analysis
The molecular structure of “this compound” is important for its function. Peptides containing α,α-disubstituted α-amino acids had similar resistance to protease digestion but showed different secondary structures . Intracellular uptake assays revealed that the helicity of peptides was important for their cell-penetrating abilities .Chemical Reactions Analysis
The chemical reactions involving “this compound” are crucial for its function. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are important for its function. It has a molecular weight of 648.77 g/mol .Mechanism of Action
Target of Action
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with arginine .
Mode of Action
This compound is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . The Fmoc group (Fluorenylmethyloxycarbonyl) protects the amino end of the arginine, and the Pbf group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidine group of arginine .
Action Environment
Environmental factors such as pH and temperature could influence the stability of this compound and its efficacy in peptide bond formation. Additionally, the presence of other reactive groups could potentially interfere with its function in peptide synthesis .
Safety and Hazards
Future Directions
The future directions of “Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH” research could involve the development of novel cell-penetrating peptides with more efficient cell-penetrating abilities and lower cytotoxicities than existing ones . The use of peptide foldamers is an attractive strategy for this purpose .
Properties
IUPAC Name |
3-[4-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O10S/c1-26-27(2)40(28(3)35-23-44(4,5)58-39(26)35)59(53,54)48-42(45)46-21-10-15-37(41(51)56-24-29-16-18-30(19-17-29)55-22-20-38(49)50)47-43(52)57-25-36-33-13-8-6-11-31(33)32-12-7-9-14-34(32)36/h6-9,11-14,16-19,36-37H,10,15,20-25H2,1-5H3,(H,47,52)(H,49,50)(H3,45,46,48)/t37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRSPAYCSZWOGZ-QNGWXLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

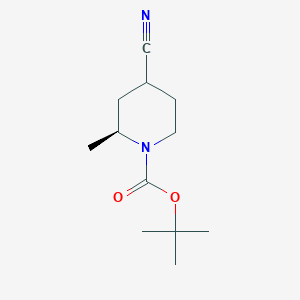
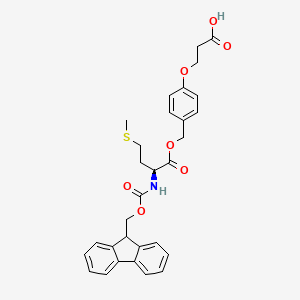



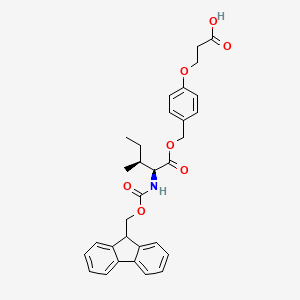
![2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6289873.png)
![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B6289876.png)

